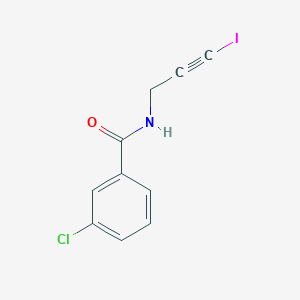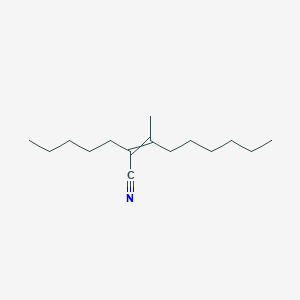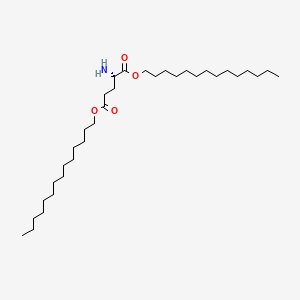![molecular formula C17H13ClN2O2 B14509274 4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one CAS No. 63037-13-8](/img/structure/B14509274.png)
4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with a chloro group and a hydrazinylidene moiety attached to a methoxyphenyl group
准备方法
The synthesis of 4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one typically involves multiple steps, starting with the preparation of the naphthalene core. One common synthetic route includes the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amine, resulting in 1-aminonaphthalene.
Chlorination: The amine is then chlorinated to introduce the chloro group at the 4-position.
Hydrazone Formation: The chlorinated naphthalene is reacted with 4-methoxyphenylhydrazine to form the hydrazinylidene derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of 4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The chloro and methoxy groups contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar compounds include:
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate: This compound shares the hydrazinylidene and methoxyphenyl groups but has a different core structure.
4-Chloro-2-methoxybenzoic acid: This compound has a similar substitution pattern but lacks the hydrazinylidene moiety.
The uniqueness of 4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one lies in its naphthalene core combined with the hydrazinylidene and methoxyphenyl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
63037-13-8 |
|---|---|
分子式 |
C17H13ClN2O2 |
分子量 |
312.7 g/mol |
IUPAC 名称 |
4-chloro-2-[(4-methoxyphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-12-8-6-11(7-9-12)19-20-16-10-15(18)13-4-2-3-5-14(13)17(16)21/h2-10,21H,1H3 |
InChI 键 |
ZLKVSTQBZKLRGJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
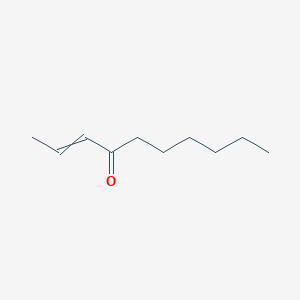


![5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate](/img/structure/B14509210.png)
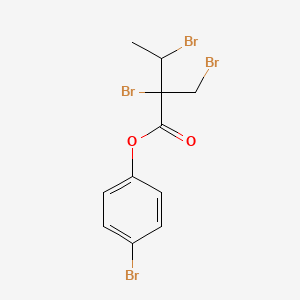
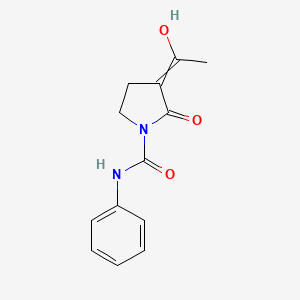

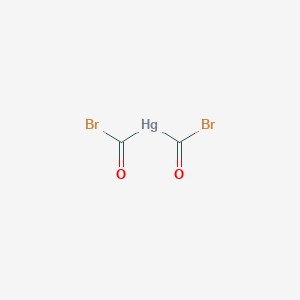
stannane](/img/structure/B14509233.png)

